

What are the properties of 3-Bromo-4-iodopyridine?

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Compound of Interest

Compound Name: **3-Bromo-4-iodopyridine**

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An In-depth Technical Guide to **3-Bromo-4-iodopyridine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist Abstract

3-Bromo-4-iodopyridine has emerged as a strategically significant and versatile building block in modern synthetic chemistry. Its dihalogenated structure, featuring two distinct halogen atoms on the pyridine scaffold, allows for exceptional control over regioselective functionalization. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling sequential, site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of **3-Bromo-4-iodopyridine**. We delve into its critical applications in medicinal chemistry and drug discovery, supported by detailed experimental protocols for key transformations and authoritative references. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective application in synthesis. **3-Bromo-4-iodopyridine** is a white to yellow solid at room temperature and is noted for its sensitivity to light.^[1]

Physical and Chemical Properties

The key physicochemical identifiers and properties for **3-Bromo-4-iodopyridine** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	89167-19-1	[1] [2]
Molecular Formula	C ₅ H ₃ BrIN	[3]
Molecular Weight	283.89 g/mol	[3]
Appearance	White to yellow solid	[1]
Melting Point	111-115 °C	[1] [3]
Boiling Point	264 °C	[1]
Density	~2.347 g/cm ³	[1]
pKa	1.50 ± 0.18 (Predicted)	[1]
Solubility	Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO). [4]	
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light. [1] [4]	

Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the identity and purity of **3-Bromo-4-iodopyridine**. The following data represent typical spectral characteristics.

Spectroscopy	Characteristic Features
¹ H NMR	The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The coupling patterns (doublets and doublets of doublets) will be characteristic of the trisubstituted pyridine ring system.
¹³ C NMR	The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens (C-3 and C-4) will be significantly shifted.
Infrared (IR)	Key absorption bands include C=C and C=N ring stretching vibrations around 1570 cm^{-1} and 1450 cm^{-1} . A C-Br stretching vibration is expected around 670 cm^{-1} . ^[5]
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks due to the presence of the bromine atom (⁷⁹ Br and ⁸¹ Br isotopes in ~1:1 ratio). Key fragments would correspond to the loss of iodine ($[\text{M}-\text{I}]^+$) and bromine ($[\text{M}-\text{Br}]^+$). ^[5]

Synthesis and Purification

While various synthetic routes exist for halogenated pyridines, a common and effective method for preparing **3-Bromo-4-iodopyridine** involves a diazotization-iodination sequence starting from a suitable aminopyridine precursor. The synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, follows a similar logic of halogenating an aminopyridine starting material. ^[6]

Generalized Synthetic Protocol: Diazotization of 3-Bromo-4-aminopyridine

This protocol is based on established Sandmeyer-type reactions for converting aromatic amines to aryl halides. The causality behind this choice rests on the reliability of diazonium salt chemistry for introducing a wide range of functionalities onto an aromatic ring.

Step-by-Step Methodology:

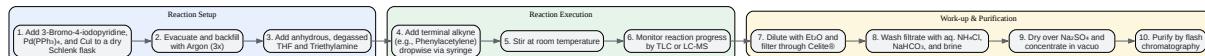
- **Diazonium Salt Formation:** A solution of 3-bromo-4-aminopyridine (1.0 eq) is prepared in an aqueous acidic medium (e.g., hydroiodic acid or sulfuric acid) and cooled to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
- **Diazotization:** A pre-cooled aqueous solution of sodium nitrite (NaNO_2 , ~1.2 eq) is added dropwise to the amine solution. The temperature must be strictly maintained below 5 °C during the addition to ensure the stability of the diazonium salt. The reaction is stirred for a short period (e.g., 30 minutes) at this temperature.
- **Iodination:** An aqueous solution of potassium iodide (KI) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and may be gently heated to drive the substitution reaction to completion, leading to the evolution of nitrogen gas.
- **Work-up and Isolation:** After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent, such as diethyl ether or dichloromethane.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield pure **3-Bromo-4-iodopyridine**.

Chemical Reactivity and Strategic Synthetic Applications

The synthetic power of **3-Bromo-4-iodopyridine** lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond.^[7] This allows for highly regioselective functionalization at the 4-position, leaving the bromine at the 3-position available for subsequent transformations.

Regioselective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.^{[8][9]} With **3-Bromo-4-iodopyridine**, this reaction proceeds with high selectivity at the C-4 position.



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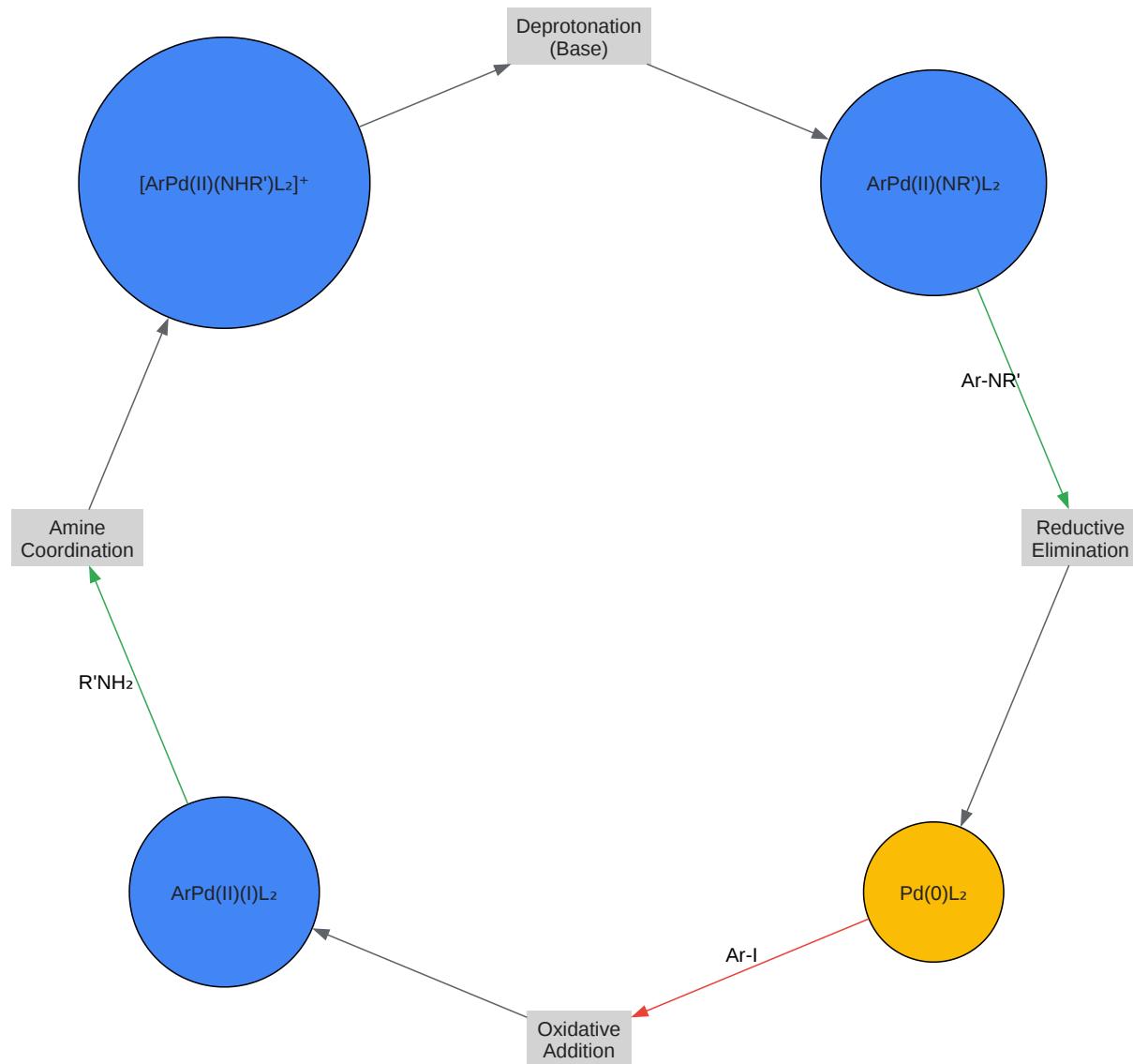
Caption: Workflow for the regioselective Sonogashira coupling at the C-4 position.

- Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add **3-Bromo-4-iodopyridine** (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).^[10]
- Solvent Addition: Add anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine, Et_3N) via syringe.^[10]
- Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise.

- Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Upon completion, the reaction is typically diluted with an organic solvent and filtered through Celite® to remove catalyst residues. The filtrate is then washed with aqueous solutions, dried, and concentrated.
- Purification: The crude product is purified by column chromatography.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.^[11] This transformation is fundamental in medicinal chemistry for synthesizing aryl amines. When applied to **3-Bromo-4-iodopyridine**, the amination can be directed selectively to the C-4 position.

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Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

- Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., BINAP or a dialkylbiarylphosphine), and a strong, non-nucleophilic base (e.g., NaOtBu or K_3PO_4).[\[12\]](#) [\[13\]](#)
- Reagent Addition: Add **3-Bromo-4-iodopyridine** (1.0 eq) and the desired amine (1.1-1.5 eq).
- Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for several hours.
- Work-up and Purification: After cooling, the reaction is quenched, diluted with an organic solvent, and washed. The product is then isolated and purified, usually by column chromatography.

Applications in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[7\]](#) Halogenated pyridines like **3-Bromo-4-iodopyridine** are invaluable intermediates for constructing complex drug candidates.[\[14\]](#) The ability to perform sequential, regioselective cross-couplings allows for the efficient assembly of polysubstituted pyridine cores found in many biologically active molecules, such as kinase inhibitors for oncology.[\[7\]](#) The substitution of a pyridine ring for a benzene ring can also alter a molecule's pharmacokinetic properties, potentially leading to analogues with improved characteristics.[\[15\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Bromo-4-iodopyridine** is essential for safety.

- Hazard Assessment: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation (H335).[\[2\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g.,

nitrile), safety goggles, and a lab coat.[16][17]

- Handling Procedures: Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with skin or eyes. Ensure all equipment is properly grounded to prevent static discharge.[16]
- Storage: **3-Bromo-4-iodopyridine** is light-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[1][4]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[18]

Conclusion

3-Bromo-4-iodopyridine is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds. This unique characteristic provides chemists with a reliable platform for regioselective, sequential cross-coupling reactions, enabling the efficient and controlled synthesis of complex, polysubstituted pyridine derivatives. Its demonstrated importance in the construction of pharmacologically relevant scaffolds solidifies its role as an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery.

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